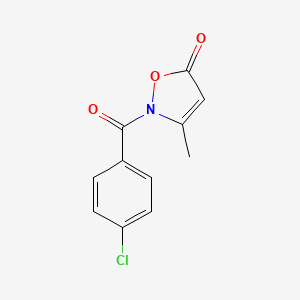
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine is a synthetic organic compound that features a combination of chloro, fluoro, imidazole, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Imidazole Derivative: The aniline derivative is reacted with glyoxal and ammonium acetate to form the imidazole ring.
Methoxylation: The imidazole derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Formation of Imines: The final step involves the formation of the imine by reacting the methoxylated imidazole derivative with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-ethoxypropan-1-imine
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxybutan-1-imine
Uniqueness
- Functional Groups : The presence of both chloro and fluoro groups along with the imidazole ring makes it unique.
- Applications : Its specific combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
93828-64-9 |
|---|---|
Fórmula molecular |
C13H13ClFN3O |
Peso molecular |
281.71 g/mol |
Nombre IUPAC |
N-(2-chloro-4-fluorophenyl)-1-imidazol-1-yl-2-methoxypropan-1-imine |
InChI |
InChI=1S/C13H13ClFN3O/c1-9(19-2)13(18-6-5-16-8-18)17-12-4-3-10(15)7-11(12)14/h3-9H,1-2H3 |
Clave InChI |
VGBZAQAECZKWRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=NC1=C(C=C(C=C1)F)Cl)N2C=CN=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)




![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)







